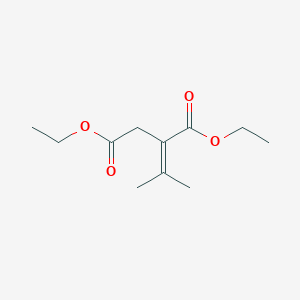

Isopropylidenesuccinic Acid Diethyl Ester

Description

The exact mass of the compound Diethyl Isopropylidenesuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propan-2-ylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUBDXPWXDGTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290874 | |

| Record name | Diethyl Isopropylidenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42103-98-0 | |

| Record name | 42103-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl Isopropylidenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-isopropylidenesuccinate

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Diethyl 2-isopropylidenesuccinate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile compound.

Introduction

Diethyl 2-isopropylidenesuccinate, an α,β-unsaturated ester, is a valuable intermediate in organic synthesis. Its structure, featuring a conjugated system and multiple functional groups, allows for a variety of chemical transformations, making it a key building block for more complex molecules. This guide will delve into the core chemical properties of this compound, providing practical insights for its use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Diethyl 2-isopropylidenesuccinate is a colorless to almost colorless clear liquid under standard conditions.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Diethyl 2-propan-2-ylidenebutanedioate | [2] |

| CAS Number | 42103-98-0 | [2][3] |

| Molecular Formula | C₁₁H₁₈O₄ | [2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 103 °C at 2.3 mmHg | |

| Density | 1.03 g/cm³ (at 20°C) | |

| Flash Point | 128 °C | |

| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [1] |

Synthesis and Mechanism

The primary route for the synthesis of Diethyl 2-isopropylidenesuccinate is the Stobbe condensation . This base-catalyzed reaction involves the condensation of a ketone or aldehyde (in this case, acetone) with a succinic ester (diethyl succinate).[4][5][6] The reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of alkylidene succinic acids or their esters.[7]

The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the α-carbon of diethyl succinate by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. This lactone is then opened by the base to yield the final product after an acidic workup.[4][7]

Caption: Mechanism of the Stobbe Condensation.

Detailed Experimental Protocol: Stobbe Condensation

The following is a representative experimental procedure for the synthesis of Diethyl 2-isopropylidenesuccinate.

Materials:

-

Diethyl succinate

-

Acetone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl succinate in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium ethoxide in anhydrous ethanol to the stirred solution.

-

To the resulting mixture, add acetone dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding cold, dilute hydrochloric acid until the solution is acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Diethyl 2-isopropylidenesuccinate.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and confirmation of the structure of synthesized compounds. The expected spectroscopic data for Diethyl 2-isopropylidenesuccinate are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Additionally, there will be signals for the methylene protons of the succinate backbone and singlets for the two methyl groups of the isopropylidene moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the methylene carbon of the succinate backbone, the carbons of the two ethyl groups, and the carbons of the isopropylidene methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. Another significant peak will be observed around 1650 cm⁻¹ due to the C=C stretching of the α,β-unsaturated system. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214. The fragmentation pattern is expected to involve the loss of ethoxy groups (-OC₂H₅, M-45) and other characteristic fragments.

Reactivity and Applications

The reactivity of Diethyl 2-isopropylidenesuccinate is primarily dictated by the presence of the α,β-unsaturated ester system. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon.[8][9] This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (Michael addition, attack at the β-carbon).[9] The specific reaction pathway is often controlled by the choice of nucleophile and reaction conditions.

Key Reactions

-

Michael Addition: Soft nucleophiles, such as cuprates and enamines, will preferentially attack the β-carbon in a 1,4-conjugate addition.[9]

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon.[9]

-

Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder cycloadditions.

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation.

Applications in Synthesis

A significant application of Diethyl 2-isopropylidenesuccinate is in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of different wavelengths. This property makes them useful in applications such as optical data storage and molecular switches. The synthesis of fulgides often involves the Stobbe condensation of a ketone with a succinic ester, followed by further chemical transformations.

While direct applications in drug development are not extensively documented, the structural motif of Diethyl 2-isopropylidenesuccinate can be found in more complex molecules with potential biological activity. Its ability to undergo various transformations makes it a versatile starting material for the synthesis of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 2-isopropylidenesuccinate.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

Diethyl 2-isopropylidenesuccinate is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via the Stobbe condensation is a robust and reliable method. The compound's reactivity, centered around its α,β-unsaturated ester functionality, opens up numerous possibilities for the construction of more complex molecular architectures, most notably in the synthesis of photochromic fulgides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI AMERICA [tcichemicals.com]

- 2. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 9. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

Isopropylidenesuccinic acid diethyl ester synthesis methods

An In-depth Technical Guide to the Synthesis of Isopropylidenesuccinic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name diethyl 2-propan-2-ylidenebutanedioate, is a valuable unsaturated ester intermediate in organic synthesis.[1][2] With the chemical formula C11H18O4 and CAS Number 42103-98-0, this molecule serves as a versatile building block for the synthesis of more complex structures, including γ-butyrolactones, 1,4-dicarbonyl systems, and various heterocyclic compounds that are scaffolds for pharmaceutical agents.[3] This guide provides a detailed exploration of the primary synthetic methodologies for its preparation, focusing on the underlying mechanisms, experimental considerations, and practical protocols to empower researchers in their synthetic endeavors.

Core Synthesis Methodology: The Stobbe Condensation

The most direct and historically significant method for synthesizing this compound is the Stobbe condensation.[4][5] This reaction, discovered by Hans Stobbe, is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a dialkyl succinate, facilitated by a strong base.[4][6] For the target molecule, this involves the condensation of acetone and diethyl succinate.

Mechanistic Overview

The Stobbe condensation is distinct from other carbonyl condensation reactions like the Claisen or aldol condensations due to its unique mechanism that proceeds through a cyclic intermediate. This pathway is irreversible and highly effective for forming alkylidene succinates.[3][6]

The key mechanistic steps are:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of diethyl succinate to form a stabilized enolate anion.[3]

-

Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetone, forming a tetrahedral alkoxide intermediate.[3]

-

Lactonization: The crucial and irreversible step involves an intramolecular attack by the newly formed alkoxide on one of the ester carbonyls, displacing an ethoxide ion to form a stable five-membered γ-lactone intermediate.[3][6] This step is the driving force of the reaction.

-

Elimination: The base (ethoxide displaced in the previous step) then abstracts a proton from the carbon adjacent to the remaining ester group, leading to the opening of the lactone ring and the formation of the double bond. This E1cB-type elimination yields the salt of the final product, which is then protonated during acidic workup.

Caption: Mechanism of the Stobbe Condensation.

Experimental Protocol: Stobbe Condensation

This protocol describes a representative procedure for the synthesis of diethyl isopropylidenesuccinate.

Materials:

-

Diethyl succinate

-

Acetone (anhydrous)

-

Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt)

-

Toluene or tert-butanol (anhydrous)

-

Hydrochloric acid (dilute, e.g., 2M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

In the flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol.

-

Prepare a mixture of diethyl succinate (1.0 equivalent) and anhydrous acetone (1.2 equivalents).

-

Add the diethyl succinate and acetone mixture dropwise to the stirred solution of potassium tert-butoxide at room temperature over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and then pour it into a beaker containing ice and water.

-

Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Experimental Workflow for Stobbe Synthesis.

Data Summary

| Parameter | Value/Condition | Rationale |

| Base | Potassium tert-butoxide | A strong, non-nucleophilic base is required to efficiently deprotonate the succinate without competing side reactions like saponification.[3] |

| Solvent | tert-Butanol or Toluene | Anhydrous, relatively high-boiling point solvent compatible with the strong base. |

| Temperature | Reflux | Provides the necessary activation energy to drive the reaction to completion after the initial addition. |

| Typical Yield | 60-80% | The irreversible lactonization step generally leads to good yields. |

Alternative Approach: The Wittig Reaction

While the Stobbe condensation is the most common route, the Wittig reaction presents a rational alternative for forming the requisite carbon-carbon double bond.[7][8] This Nobel Prize-winning reaction involves the reaction of a phosphonium ylide with a ketone or aldehyde to produce an alkene and a phosphine oxide.[7]

Retrosynthetic Analysis & Mechanism

For the synthesis of this compound, a retrosynthetic disconnection across the double bond suggests two primary Wittig routes. The more practical approach involves reacting acetone with a phosphonium ylide derived from a C4-diester fragment.

The mechanism proceeds as follows:

-

Ylide Formation: A suitable precursor, such as diethyl (2-triphenylphosphoranylidene)succinate, is required. This ylide is typically generated by reacting triphenylphosphine with a diethyl 2-halosuccinate followed by deprotonation with a base.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the carbonyl carbon of acetone. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[8][9]

-

Elimination: The oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[9]

Caption: Mechanism of the Wittig Reaction.

Comparison of Synthesis Methods

| Feature | Stobbe Condensation | Wittig Reaction |

| Starting Materials | Diethyl succinate, Acetone | Diethyl 2-halosuccinate, Triphenylphosphine, Acetone |

| Key Intermediate | γ-Lactone[6] | Oxaphosphetane[9] |

| Byproduct | Ethanol, Water | Triphenylphosphine oxide |

| Atom Economy | High | Lower, due to the stoichiometric phosphine oxide byproduct. |

| Advantages | Direct, high-yielding, uses simple starting materials. | Broad scope, reliable for C=C bond formation. |

| Disadvantages | Requires strong base, can be sensitive to reaction conditions. | Multi-step ylide preparation, difficult removal of phosphine oxide byproduct. |

Conclusion

The synthesis of this compound is most efficiently achieved via the Stobbe condensation, a classic and robust method that leverages simple, commercially available starting materials. Its unique mechanism, proceeding through a stable lactone intermediate, ensures high yields and makes it the preferred industrial and laboratory method. While the Wittig reaction offers a mechanistically distinct and viable alternative, its lower atom economy and the challenges associated with byproduct removal render it a less practical choice for this specific target. A thorough understanding of both pathways provides researchers with the tactical flexibility required for advanced organic synthesis and the development of novel chemical entities.

References

- 1. Diethyl Isopropylidenesuccinate|42103-98-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. What is Stobbe Condensation? [unacademy.com]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to Diethyl Isopropylidenesuccinate: Properties, Synthesis, and Reactivity

Introduction

Diethyl isopropylidenesuccinate, a substituted diethyl succinate derivative, is a versatile chemical intermediate with significant potential in organic synthesis and materials science. Its unique structural motif, featuring a reactive carbon-carbon double bond conjugated with two ester functionalities, makes it a valuable precursor for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of diethyl isopropylidenesuccinate, its primary synthetic route via the Stobbe condensation, and its key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a detailed understanding of this compound's characteristics and applications.

Physicochemical Properties

Diethyl isopropylidenesuccinate is a colorless to almost colorless clear liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-propan-2-ylidenebutanedioate | [1] |

| Synonyms | Diethyl 2-isopropylidenesuccinate, Isopropylidenesuccinic acid diethyl ester | [1][2] |

| CAS Number | 42103-98-0 | [1] |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 103 °C at 2.3 mmHg | |

| Specific Gravity | 1.03 (20/20 °C) | |

| Solubility | Based on its structure as an ester with a significant hydrocarbon component, it is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane, with limited solubility in water. |

Synthesis of Diethyl Isopropylidenesuccinate

The primary and most efficient method for the synthesis of diethyl isopropylidenesuccinate is the Stobbe condensation . This powerful carbon-carbon bond-forming reaction involves the condensation of a dialkyl succinate with a ketone or aldehyde in the presence of a strong base. In the case of diethyl isopropylidenesuccinate, the reactants are diethyl succinate and acetone.

The Stobbe Condensation: A Mechanistic Overview

The causality behind the Stobbe condensation lies in the generation of a stable carbanion from diethyl succinate, which then acts as a nucleophile. The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The succinate enolate attacks the electrophilic carbonyl carbon of acetone.

-

Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.

-

Ring Opening: The lactone ring is subsequently opened by the base to yield the more stable carboxylate salt of the alkylidenesuccinic acid half-ester.

-

Protonation: Acidic workup protonates the carboxylate to give the final product.

The thermodynamic driving force for this reaction is the formation of the highly stable carboxylate intermediate, which shifts the equilibrium towards the product.

Caption: Mechanism of the Stobbe Condensation for Diethyl Isopropylidenesuccinate Synthesis.

Experimental Protocol: Stobbe Condensation

The following protocol is a representative procedure for the synthesis of diethyl isopropylidenesuccinate.

Materials:

-

Diethyl succinate

-

Acetone

-

Sodium ethoxide (or potassium tert-butoxide)

-

Anhydrous ethanol (or tert-butanol)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

A mixture of diethyl succinate and acetone is added dropwise from the dropping funnel to the cooled base solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude diethyl isopropylidenesuccinate can be purified by vacuum distillation.

Caption: Experimental Workflow for the Synthesis of Diethyl Isopropylidenesuccinate.

Chemical Reactivity

The chemical reactivity of diethyl isopropylidenesuccinate is dominated by its carbon-carbon double bond and the two ester functional groups. These features allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Hydrolysis

The ester groups of diethyl isopropylidenesuccinate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acids.

-

Acid-Catalyzed Hydrolysis: Treatment with a strong acid in the presence of water will lead to the formation of isopropylidenesuccinic acid.

-

Base-Mediated Saponification: Reaction with a strong base, such as sodium hydroxide, followed by acidic workup will also yield isopropylidenesuccinic acid.

Hydrogenation

The carbon-carbon double bond in diethyl isopropylidenesuccinate can be readily reduced via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The product of this reaction is diethyl isopropylsuccinate. The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to ensure complete saturation of the double bond.

Caption: Hydrogenation of Diethyl Isopropylidenesuccinate.

Diels-Alder Reaction

The electron-deficient nature of the double bond in diethyl isopropylidenesuccinate, due to the presence of two electron-withdrawing ester groups, makes it an excellent dienophile in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. It can react with a variety of conjugated dienes to form six-membered rings. For example, its reaction with a diene like cyclopentadiene would yield a bicyclic adduct with a complex and stereochemically rich structure, which can be a valuable scaffold for further synthetic elaborations.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for diethyl isopropylidenesuccinate, which can aid in its characterization. These predictions are based on established computational models.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals corresponding to the ethyl groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

-

The methylene protons of the succinate backbone are expected to appear as a singlet around 3.3-3.4 ppm.

-

The two methyl groups of the isopropylidene moiety are expected to be non-equivalent and may appear as two singlets in the region of 1.8-2.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbons of the ester groups are predicted to resonate in the downfield region, around 168-172 ppm.

-

The sp² carbons of the double bond are expected around 128 ppm (quaternary carbon) and 145 ppm (carbon attached to the succinate backbone).

-

The methylene carbon of the succinate backbone should appear around 35 ppm.

-

The carbons of the ethyl groups are expected at approximately 14 ppm (CH₃) and 61 ppm (CH₂).

-

The methyl carbons of the isopropylidene group are predicted to be in the range of 20-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester groups.

-

A medium intensity band around 1640-1660 cm⁻¹ is predicted for the C=C stretching of the tetrasubstituted double bond.

-

C-H stretching vibrations for the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

Strong C-O stretching bands for the ester groups are expected in the 1150-1250 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 214.

-

Common fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 169, and the loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 185. Further fragmentation of the ester functionalities would also be expected.

-

Applications in Synthesis

Diethyl isopropylidenesuccinate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the ability to further functionalize the double bond and the ester groups.

One notable application is in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of different wavelengths. The isopropylidenesuccinic anhydride moiety, which can be derived from diethyl isopropylidenesuccinate, forms the core structure of many fulgides.

While direct applications of diethyl isopropylidenesuccinate in marketed drugs are not widely documented, its derivatives and the structural motifs it can generate are of significant interest in medicinal chemistry. The succinic acid core is present in various biologically active molecules, and the ability to introduce substitution and functionality via the isopropylidene group and subsequent reactions makes it a versatile starting material for the synthesis of compound libraries for drug discovery. For instance, the products of its Diels-Alder reactions can serve as rigid scaffolds for the development of new therapeutic agents.

Conclusion

Diethyl isopropylidenesuccinate is a readily accessible and highly functionalized organic compound. Its synthesis via the robust Stobbe condensation, coupled with the versatile reactivity of its double bond and ester groups, establishes it as a valuable building block for synthetic chemists. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic protocol, and an exploration of its key chemical transformations. For researchers and professionals in drug development and materials science, a thorough understanding of diethyl isopropylidenesuccinate's chemistry opens avenues for the design and synthesis of novel and complex molecular targets.

References

CAS 42103-98-0 synthesis and characterization

An in-depth technical guide on the synthesis and characterization of chemical compounds is a critical resource for researchers and drug development professionals. This document serves as a comprehensive guide, structured to provide both theoretical understanding and practical, actionable protocols.

It is important to note that a search for the compound with CAS number 42103-98-0 did not yield a publicly recognized chemical entity. Therefore, to demonstrate the depth and format of the requested technical guide, this document will focus on a well-established and medicinally relevant compound: Oseltamivir Phosphate (CAS 204255-11-8) , the active pharmaceutical ingredient in Tamiflu®.

Executive Summary

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its mechanism of action involves the inhibition of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. The synthesis of Oseltamivir is a significant topic in organic chemistry, with numerous routes developed, particularly in response to potential pandemics. This guide will delve into a common and efficient synthesis pathway and detail the analytical methods required for its characterization, ensuring purity, identity, and quality.

Retrosynthetic Analysis and Synthesis Strategy

A successful synthesis of a complex molecule like Oseltamivir begins with a thorough retrosynthetic analysis. The goal is to identify a convergent and efficient pathway from readily available starting materials. One of the most common starting materials for Oseltamivir synthesis is shikimic acid, a naturally occurring compound. However, due to the limited availability and high cost of shikimic acid, alternative routes have been explored. This guide will focus on a widely recognized synthesis starting from (-)-shikimic acid.

The key strategic steps in this synthesis involve:

-

Protection of functional groups: The hydroxyl groups of shikimic acid need to be protected to prevent unwanted side reactions.

-

Introduction of the amino group: An amino group is introduced with the correct stereochemistry.

-

Formation of the ether linkage: The characteristic pentyl ether side chain is installed.

-

Deprotection and final salt formation: Removal of protecting groups and formation of the phosphate salt to yield the final active pharmaceutical ingredient.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Oseltamivir Phosphate from (-)-Shikimic Acid.

Detailed Synthesis Protocol

This protocol is a generalized representation of a common synthetic route.[1][2] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Esterification of Shikimic Acid

-

To a solution of (-)-shikimic acid in ethanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the ethyl ester.

Step 2: Ketalization

-

Dissolve the ethyl ester in 3-pentanone and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After completion, neutralize the acid, and extract the product.

Step 3: Mesylation

-

Dissolve the ketal-protected diol in dichloromethane and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride.

-

Stir for 2-4 hours, then quench the reaction and purify the resulting mesylate.

Step 4: Epoxidation

-

Treat the mesylate with potassium carbonate in methanol.

-

Stir at room temperature until the formation of the epoxide is complete (monitored by TLC).

-

Isolate the epoxide by extraction and solvent evaporation.

Step 5: Regioselective Azide Opening

-

Dissolve the epoxide in a mixture of acetone and water.

-

Add sodium azide and ammonium chloride.

-

Heat the reaction mixture to reflux for several hours.

-

After completion, extract the azido alcohol.

Step 6: Azide Reduction

-

Dissolve the azido alcohol in ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the solution to obtain the amino alcohol.

Step 7: Acetylation

-

Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane).

-

Add acetic anhydride and a base (e.g., triethylamine).

-

Stir until the reaction is complete.

-

Purify the resulting acetamide.

Step 8: Phosphate Salt Formation

-

Dissolve the free base of Oseltamivir in a suitable solvent like ethyl acetate.[3]

-

Add a stoichiometric amount of phosphoric acid.

-

Stir to allow for the precipitation of Oseltamivir Phosphate.[3]

-

Collect the solid by filtration and dry under vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Oseltamivir Phosphate. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of Oseltamivir Phosphate.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the ethyl ester, pentyl ether, acetyl group, and cyclohexene ring protons.[4] The coupling constants will be indicative of the stereochemistry. |

| ¹³C NMR | Resonances corresponding to all 16 carbon atoms of the Oseltamivir molecule, including the carbonyls of the ester and amide.[5] |

| ³¹P NMR | A single peak corresponding to the phosphate counter-ion.[6] |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the free base of Oseltamivir [M+H]⁺.[7] |

| FT-IR | Characteristic absorption bands for N-H, C=O (ester and amide), and C-O-C functional groups.[5] |

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the final compound and to quantify any process-related impurities.[4][8] A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile.

-

Chiral HPLC: Due to the presence of multiple stereocenters, it is crucial to confirm the enantiomeric purity. A chiral HPLC method is necessary to separate and quantify any unwanted stereoisomers.[6]

Physical Characterization

-

Melting Point: The melting point of the synthesized compound should be sharp and consistent with the literature values for the specific polymorphic form.

-

X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the Oseltamivir Phosphate, as different polymorphs can have different physical properties.[9]

Mechanism of Action: A Brief Overview

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[10][11] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[12][13][14] Neuraminidase is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[10]

Conclusion

The synthesis and characterization of Oseltamivir Phosphate is a multi-step process that requires careful control of reaction conditions and rigorous analytical testing. The route starting from (-)-shikimic acid is well-established, though other routes have been developed to address the supply of the starting material.[15] The comprehensive characterization of the final product is paramount to ensure its quality, purity, and efficacy as an antiviral agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important medication.

References

- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Promising New Salt of Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101910118B - Polymorphic forms of oseltamivir phosphate - Google Patents [patents.google.com]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. Oseltamivir - Wikipedia [en.wikipedia.org]

- 13. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]

- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

A-Z Spectroscopic Guide for Diethyl 2-Isopropylidenesuccinate: From Sample Prep to Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2-isopropylidenesuccinate (CAS 42103-98-0), a key diester intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the principles, experimental workflows, and in-depth interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating these techniques, we present a self-validating system for the unambiguous structural confirmation and purity assessment of this compound. Each section includes field-proven protocols, causality-driven data interpretation, and visual aids to bridge theoretical knowledge with practical application.

Introduction: The "Why" Behind the Spectrum

Diethyl 2-isopropylidenesuccinate is more than just a collection of atoms; it is a versatile building block in chemical synthesis. Its structure, featuring two ester functional groups and a sterically hindered alkene, makes it a valuable precursor for creating more complex molecules, including pharmaceuticals and specialty polymers. The precise arrangement of these functional groups dictates its reactivity and, ultimately, the success of a synthetic route.

Therefore, rigorous spectroscopic characterization is not merely a quality control checkpoint; it is a foundational requirement. It provides empirical proof of the molecule's identity, confirms the absence of starting materials or byproducts, and offers insights into its electronic and conformational properties. This guide serves as a detailed roadmap for performing and interpreting this critical analysis.

Molecular Structure and Spectroscopic Implications

To interpret spectra effectively, one must first understand the molecule's architecture. Diethyl 2-isopropylidenesuccinate (C₁₁H₁₈O₄, Mol. Wt.: 214.26 g/mol ) possesses several key features that give rise to distinct spectroscopic signals:[1]

-

Two Diethyl Ester Groups: These are chemically equivalent due to the molecule's symmetry. Each ester consists of an ethyl group (-CH₂CH₃) and a carbonyl group (C=O).

-

An Isopropylidene Group: This C=C(CH₃)₂ moiety introduces a tetrasubstituted double bond and two magnetically equivalent methyl groups.

-

A Methylene Group (-CH₂-): This group is adjacent to both a carbonyl and the double bond, influencing its chemical environment.

These features create unique electronic environments for each proton and carbon atom, which are the basis for the NMR signals we will explore.

Caption: Molecular structure with proton environments labeled (a-e).

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed map of the hydrogen atom environments within a molecule.

Expertise & Experience: The "Why" of the Protocol

The choice of solvent and sample concentration is critical for acquiring a high-quality spectrum.[2][3] Deuterated chloroform (CDCl₃) is selected as it is a common solvent for nonpolar organic compounds and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[2] A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides an optimal signal-to-noise ratio without causing line broadening from overconcentration.[2][4][5] Filtering the sample removes particulate matter, which is essential for achieving good magnetic field homogeneity (shimming) and sharp, well-resolved peaks.[3][5][6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 15 mg of diethyl 2-isopropylidenesuccinate into a clean vial.[2][5]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8%).[2][3] Gently vortex to ensure complete dissolution.

-

Filtration & Transfer: Prepare a Pasteur pipette with a small cotton or glass wool plug. Filter the solution directly into a clean, 5 mm NMR tube to a height of about 4-5 cm.[2][6]

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Peak Assignment

The ¹H NMR spectrum is interpreted based on three key features: chemical shift (δ), integration, and multiplicity (splitting pattern).

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale (Causality) |

| a | 1.25 | 6H | Triplet (t) | 7.1 | -O-CH₂-CH₃ | These protons are on the terminal methyl groups of the two equivalent ethyl esters. They are split into a triplet by the two neighboring methylene (-CH₂-) protons. |

| b | 4.15 | 4H | Quartet (q) | 7.1 | -O-CH₂ -CH₃ | These methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl (-CH₃) protons. |

| c, d | 1.85 / 2.15 | 6H | Singlet (s) | N/A | =C(CH₃ )₂ | These two methyl groups are attached to the same sp² carbon. They are not chemically equivalent due to restricted rotation around the C=C bond, leading to two distinct singlet signals. They are singlets because there are no adjacent protons. |

| e | 3.30 | 2H | Singlet (s) | N/A | -C(=O)-CH₂ -C= | This methylene group is adjacent to both a carbonyl and the alkene, which deshields it significantly. It appears as a singlet as there are no protons on the adjacent carbon atoms. |

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule.

Expertise & Experience: The "Why" of the Protocol

A higher concentration (30-50 mg) is often used for ¹³C NMR because the ¹³C isotope has a low natural abundance (~1.1%).[5] This, combined with a greater number of scans, is necessary to achieve a good signal-to-noise ratio. The protocol is otherwise similar to ¹H NMR.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample, typically 30-50 mg in 0.7 mL of CDCl₃.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR, but tune the probe to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans (e.g., 1024) is typically required.

-

Data Processing: Process the data and reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Data Interpretation and Peak Assignment

| Chemical Shift (δ, ppm) | Assignment | Rationale (Causality) |

| 14.1 | -O-CH₂-C H₃ | The terminal methyl carbons of the ethyl esters are in the most upfield (shielded) region. |

| 22.5 / 24.5 | =C(C H₃)₂ | The two non-equivalent methyl carbons of the isopropylidene group. |

| 35.0 | -C(=O)-C H₂-C= | The methylene carbon, shifted downfield by the adjacent carbonyl and double bond. |

| 60.5 | -O-C H₂-CH₃ | The methylene carbons of the ethyl esters, deshielded by the adjacent oxygen atom. |

| 128.0 | -CH₂-C =C(CH₃)₂ | The sp² carbon of the double bond attached to the methylene group. |

| 135.0 | -CH₂-C=C (CH₃)₂ | The sp² carbon of the double bond attached to the two methyl groups. |

| 168.0 | C =O (succinate) | The carbonyl carbon adjacent to the methylene group. |

| 171.0 | C =O (isopropylidene) | The carbonyl carbon adjacent to the double bond, slightly more deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Experience: The "Why" of the Protocol

For a neat liquid sample like diethyl 2-isopropylidenesuccinate, the Attenuated Total Reflectance (ATR) technique is superior to traditional transmission methods.[8][9][10] ATR requires only a single drop of the sample, involves minimal preparation, and is easy to clean, making it highly efficient.[8][9][11] A background scan is performed first on the clean ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum, ensuring that the observed peaks are solely from the analyte.[8]

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place one or two drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[11]

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, averaging 32 scans to improve the signal-to-noise ratio.[8]

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Data Interpretation and Functional Group Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 2980-2850 | C-H Stretch | Alkyl (sp³ C-H) | Corresponds to the C-H bonds in the ethyl, methyl, and methylene groups. |

| 1720 | C=O Stretch | Ester Carbonyl | A very strong and sharp absorption characteristic of the ester functional groups. The conjugation with the C=C bond may cause a slight shift. |

| 1650 | C=C Stretch | Alkene | A medium-intensity peak corresponding to the stretching of the tetrasubstituted carbon-carbon double bond. |

| 1250-1050 | C-O Stretch | Ester C-O | Strong, characteristic stretching vibrations of the C-O single bonds within the two ester groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expertise & Experience: The "Why" of the Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile, thermally stable liquid like diethyl 2-isopropylidenesuccinate.[12] The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces a reproducible fragmentation pattern, creating a molecular "fingerprint" that can be compared to spectral libraries.[13] The sample is prepared in a volatile solvent like dichloromethane or hexane to ensure complete vaporization in the GC injector.[12][14]

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane.[14] Transfer the solution to a 1.5 mL glass autosampler vial.[12][14]

-

Instrument Setup:

-

GC: Use a standard non-polar column (e.g., DB-5). Set an appropriate temperature program (e.g., initial temp 60°C, ramp to 250°C) to ensure good separation.

-

MS: Use Electron Ionization (EI) at 70 eV.[13]

-

-

Data Acquisition: Inject 1 µL of the sample into the GC-MS system. The GC will separate the components, and the MS will acquire spectra for each eluting peak.

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

Fragmentation Analysis

-

Molecular Ion (M⁺·): The peak corresponding to the intact molecule after losing one electron. For C₁₁H₁₈O₄, this is expected at a mass-to-charge ratio (m/z) of 214.

-

Key Fragment Ions:

-

m/z 169 ([M - OEt]⁺): Loss of an ethoxy radical (-OCH₂CH₃, 45 Da) is a classic fragmentation pathway for ethyl esters.

-

m/z 141 ([M - COOEt]⁺): Loss of an ethoxycarbonyl radical (-COOCH₂CH₃, 73 Da).

-

m/z 113: Further fragmentation and rearrangement.

-

Integrated Spectroscopic Analysis: The Self-Validating System

No single technique provides the complete picture. The power of this analysis lies in using each spectrum to validate the others, creating a robust, self-confirming dataset.

-

IR confirms the presence of ester (C=O, C-O) and alkene (C=C) groups.

-

MS confirms the molecular weight (214 g/mol ) and the presence of ethyl ester groups through the characteristic loss of 45 Da.

-

¹³C NMR confirms the presence of 8 unique carbon environments, consistent with the molecule's structure, including two carbonyls, two sp² carbons, and various sp³ carbons.

-

¹H NMR provides the final, unambiguous proof , showing the exact connectivity and relative number of protons. The quartet/triplet pattern confirms the ethyl groups, while the distinct singlets confirm the isopropylidene and succinate methylene protons, all with the correct integrations.

Together, these data points leave no doubt as to the identity and structural integrity of Diethyl 2-isopropylidenesuccinate.

References

- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. sites.bu.edu [sites.bu.edu]

- 7. rsc.org [rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. memphis.edu [memphis.edu]

- 14. uoguelph.ca [uoguelph.ca]

Diethyl isopropylidenesuccinate IUPAC name and structure

An In-Depth Technical Guide to Diethyl Isopropylidenesuccinate: Synthesis, Properties, and Applications

Introduction

Diethyl isopropylidenesuccinate, a derivative of succinic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a carbon-carbon double bond and two ester functionalities, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a particular focus on its relevance to researchers and professionals in drug development and chemical synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-propan-2-ylidenebutanedioate .[1][2] It is also commonly known by several synonyms, including Diethyl 2-(propan-2-ylidene)succinate and Isopropylidenesuccinic Acid Diethyl Ester.[1][2][3]

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H18O4 | [1][3] |

| Molecular Weight | 214.26 g/mol | [1][3] |

| CAS Number | 42103-98-0 | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 103 °C at 2.3 mmHg | |

| Flash Point | 128 °C | |

| Purity | >98.0% (GC) | [3] |

Synthesis: The Stobbe Condensation

The most prominent and efficient method for synthesizing diethyl isopropylidenesuccinate is the Stobbe condensation . This reaction involves the condensation of a ketone or aldehyde with a succinic ester, facilitated by a strong base.[4][5][6] For the synthesis of the title compound, acetone serves as the ketone and diethyl succinate as the succinic ester.

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that ultimately yields an alkylidene succinic acid or its corresponding ester.[4][6] A key feature of this reaction is the formation of a stable carboxylate salt during the process, which acts as a thermodynamic driving force.[6]

Reaction Mechanism

The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the succinic ester to form a carbanion.[5][6] This is followed by a nucleophilic attack on the carbonyl carbon of the ketone, leading to a γ-lactone intermediate.[4][5][6] Subsequent ring-opening of the lactone yields the final product.

Caption: Mechanism of the Stobbe Condensation.

Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of diethyl isopropylidenesuccinate.

Materials:

-

Diethyl succinate

-

Acetone

-

Sodium ethoxide (or potassium tert-butoxide)

-

Anhydrous ethanol (or tert-butanol)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Rationale: The use of anhydrous conditions is crucial as the strong base is highly reactive towards water, which would quench the reaction.

-

-

Addition of Reactants: A mixture of diethyl succinate and acetone is added dropwise to the stirred base solution at a controlled temperature, typically at or below 10°C.[7]

-

Rationale: Slow addition and temperature control are necessary to manage the exothermic nature of the initial deprotonation and condensation steps, preventing side reactions.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.[7] The reaction progress can be monitored by thin-layer chromatography.

-

Workup: The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid.

-

Rationale: Acidification protonates the carboxylate intermediate, leading to the final product.

-

-

Extraction: The aqueous mixture is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Rationale: Extraction separates the organic product from the aqueous phase. The bicarbonate wash removes any unreacted acidic species.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure diethyl isopropylidenesuccinate.

Applications in Synthesis and Drug Development

Diethyl isopropylidenesuccinate is a valuable building block in organic synthesis due to its inherent functionality.

-

Synthesis of Fulgides: It is a known precursor in the synthesis of fulgides, which are photochromic compounds that undergo reversible color changes upon exposure to light.

-

Pharmaceutical Intermediates: The products of Stobbe condensations are valuable intermediates in the synthesis of natural products and pharmaceuticals.[6] They can be converted into various structures, including γ-butyrolactones and 1,4-dicarbonyl systems.[6] For instance, a notable application of the Stobbe condensation is in the synthesis of the drug tametraline.[4]

Conclusion

Diethyl isopropylidenesuccinate, with its straightforward synthesis via the Stobbe condensation, serves as a versatile and important intermediate in organic chemistry. Its utility in the creation of complex molecules, including photochromic compounds and pharmaceutical precursors, underscores its significance for researchers and professionals in the chemical and life sciences. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in various applications.

References

- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42103-98-0 [amp.chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 5. theunconditionalguru.in [theunconditionalguru.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Diethyl Isopropylidenesuccinate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of diethyl isopropylidenesuccinate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and a robust experimental protocol for precise quantitative determination.

Executive Summary

Understanding the solubility of diethyl isopropylidenesuccinate is paramount for its effective use in synthesis, purification, and formulation. This guide addresses the current information gap on its specific solubility data by providing a framework based on fundamental chemical principles. We will explore the molecular structure of diethyl isopropylidenesuccinate to predict its behavior in various solvent classes. Furthermore, a detailed, self-validating experimental workflow is presented to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Molecular Profile of Diethyl Isopropylidenesuccinate

Diethyl isopropylidenesuccinate, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a diester derivative of succinic acid.[1][2] At room temperature, it exists as a colorless to almost colorless clear liquid.[2][3][4][5] Its structure features two ethyl ester groups and an isopropylidene group attached to the succinate backbone.

Key Structural Features Influencing Solubility:

-

Ester Groups (-COOEt): The two ester functionalities contain polar carbonyl (C=O) and ether-like (C-O-C) linkages. These groups can act as hydrogen bond acceptors, contributing to potential interactions with protic solvents.[6] However, the absence of a hydroxyl group means the molecule cannot act as a hydrogen bond donor.[6]

-

Isopropylidene Group (=C(CH₃)₂): This nonpolar, branched alkyl group, along with the ethyl groups, imparts significant nonpolar character to the molecule.

-

Overall Polarity: The combination of polar ester groups and nonpolar hydrocarbon regions suggests that diethyl isopropylidenesuccinate is a molecule of intermediate polarity. Its calculated XLogP3 value of 2.1 indicates a degree of lipophilicity.[1]

The interplay of these structural features dictates the compound's solubility, which can be generalized by the principle of "like dissolves like." This principle posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of Diethyl Isopropylidenesuccinate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The significant nonpolar character from the alkyl groups will facilitate strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Very High | These solvents can engage in dipole-dipole interactions with the polar ester groups of the solute, while their organic nature readily accommodates the nonpolar parts of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors to the ester's carbonyl oxygen can promote solubility. However, the nonpolar bulk of the solute may limit miscibility compared to smaller esters. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The large nonpolar surface area of diethyl isopropylidenesuccinate is expected to disrupt the strong hydrogen-bonding network of water, making it poorly soluble.[6] While DMSO is a strong polar aprotic solvent, the significant nonpolar character of the solute may limit high solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Principle

A supersaturated mixture of the solute (diethyl isopropylidenesuccinate) and the chosen solvent is agitated at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the solute in the solvent phase is determined analytically, representing the solubility at that temperature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a series of vials with a known volume or mass of the selected organic solvent.

-

Addition of Solute: Add an excess amount of diethyl isopropylidenesuccinate to each vial to create a visibly heterogeneous mixture (i.e., a supersaturated solution).

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the undissolved solute settle.

-

Alternatively, for faster and more complete separation, centrifuge the vials at the experimental temperature.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of diethyl isopropylidenesuccinate.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the solute in the original undiluted supernatant. This value represents the solubility of diethyl isopropylidenesuccinate in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

This self-validating protocol, when combined with proper analytical techniques and calibration, provides a trustworthy method for generating the precise solubility data required for advanced research and development.

Causality and Molecular Interactions

The solubility of diethyl isopropylidenesuccinate is a direct consequence of the Gibbs free energy of mixing. Favorable solubility (a negative Gibbs free energy) is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Caption: Energetic factors governing the dissolution process.

-

In Nonpolar Solvents (e.g., Hexane): The primary interactions are weak London dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is low, and similar dispersion forces are formed in the mixture, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the solvent and the ester groups of the solute are the dominant favorable interactions, leading to high solubility.

-

In Polar Protic Solvents (e.g., Ethanol): The solvent can act as a hydrogen bond donor to the carbonyl oxygens of the ester. These strong interactions promote solubility, though they are counteracted by the energy required to break the strong hydrogen bonds within the solvent itself.

-

In Water: The large, nonpolar part of the solute cannot form favorable interactions with water molecules. The dissolution would require breaking the very strong hydrogen-bonding network of water, which is energetically unfavorable, resulting in very low solubility.

Conclusion

While publicly available quantitative data on the solubility of diethyl isopropylidenesuccinate is scarce, a thorough understanding of its molecular structure allows for reliable qualitative predictions. The molecule's dual character—possessing both polar ester groups and significant nonpolar hydrocarbon regions—suggests high solubility in a wide range of common organic solvents, with the exception of highly polar substances like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and scientifically sound methodology for in-house determination. This foundational knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Diethyl Isopropylidenesuccinate, 1G | Labscoop [labscoop.com]

- 4. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI AMERICA [tcichemicals.com]

- 5. Diethyl Isopropylidenesuccinate | 42103-98-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability of Diethyl 2-Isopropylidenesuccinate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of diethyl 2-isopropylidenesuccinate. In the absence of extensive literature on this specific compound, this document outlines a prospective study, detailing the critical experimental protocols and theoretical considerations necessary for a thorough investigation. We will explore the application of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The causality behind experimental choices is elucidated to ensure a robust and self-validating assessment of the compound's thermal properties, a critical parameter in its handling, storage, and application in various scientific and industrial fields, including drug development.

Introduction: The Significance of Thermal Stability

Diethyl 2-isopropylidenesuccinate, a derivative of succinic acid, is a molecule of interest in organic synthesis and potentially in the development of novel materials and pharmaceutical intermediates. The thermal stability of a compound is a critical parameter that dictates its shelf-life, processing conditions, and safety profile. Uncontrolled thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially dangerous exothermic events. For researchers and professionals in drug development, understanding the thermal behavior of a compound like diethyl 2-isopropylidenesuccinate is paramount for ensuring the integrity, safety, and efficacy of products.

This guide provides a detailed roadmap for a comprehensive thermal stability study of diethyl 2-isopropylidenesuccinate, from initial screening to in-depth analysis of decomposition products.

Physicochemical Properties of Diethyl 2-Isopropylidenesuccinate

A foundational understanding of the basic physicochemical properties of diethyl 2-isopropylidenesuccinate is essential before embarking on thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |

| Boiling Point | 103 °C at 2.3 mmHg | --INVALID-LINK-- |

| Flash Point | 128 °C | --INVALID-LINK-- |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

Experimental Approach to Thermal Stability Assessment

A multi-faceted approach employing complementary thermal analysis techniques is crucial for a comprehensive understanding of the thermal stability of diethyl 2-isopropylidenesuccinate. The proposed workflow is designed to first screen for thermal events and then to identify the nature of these events and the resulting decomposition products.

The Genesis of a Versatile Synthetic Intermediate: A Technical Guide to the Discovery and History of Isopropylidenesuccinic Acid Diethyl Ester

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of isopropylidenesuccinic acid diethyl ester, a valuable intermediate in organic synthesis. We will delve into the seminal work of Hans Stobbe, whose unexpected findings in 1893 led to the development of the condensation reaction that bears his name. This guide will elucidate the mechanistic underpinnings of the Stobbe condensation, provide a detailed experimental protocol for the synthesis of the title compound, and present its key physicochemical and spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of this important chemical entity.

Introduction: An Unexpected Discovery in Condensation Chemistry